2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Overview
Description
2,3-Dichloro-5,6-dicyanobenzoquinone is a chemical compound known for its strong oxidizing properties. It is a yellow to orange crystalline powder with the molecular formula C8Cl2N2O2 and a molar mass of 227.00 g/mol . This compound is widely used in organic chemistry due to its ability to facilitate various oxidative reactions.
Mechanism of Action
Target of Action
DDQ is a chemical reagent that primarily targets organic molecules, particularly alcohols, phenols, and steroid ketones . It is used for the dehydrogenation of these compounds, effectively removing pairs of hydrogen atoms .
Mode of Action
DDQ operates through a mechanism of hydride transfer reactions . It has three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . The stoichiometry of its action is illustrated by the conversion of tetralin to naphthalene .
Biochemical Pathways
DDQ is involved in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It is also used in oxidative couplings and cyclization reactions . The resulting hydroquinone is poorly soluble in typical reaction solvents, which facilitates workup .
Pharmacokinetics
It’s important to note that ddq decomposes in water but is stable in aqueous mineral acid .
Result of Action
The action of DDQ results in the dehydrogenation of target molecules, effectively removing pairs of hydrogen atoms . This can lead to the formation of new compounds, such as the conversion of tetralin to naphthalene . It is also used in the synthesis of 1,2-benzisoxazoles .
Action Environment
DDQ’s action can be influenced by environmental factors. For instance, it decomposes in water, indicating that it is less stable and potentially less effective in aqueous environments . It is stable in aqueous mineral acid, suggesting that acidic conditions can preserve its reactivity .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . It is used as a reagent for oxidative couplings and cyclization reactions
Cellular Effects
Given its role in oxidative reactions, it may influence cell function by altering redox states and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the removal of pairs of hydrogen atoms from organic molecules
Temporal Effects in Laboratory Settings
It is known that the compound decomposes in water but is stable in aqueous mineral acid . This suggests that its effects may change over time depending on the environmental conditions.
Metabolic Pathways
Given its role in oxidative reactions, it may interact with enzymes or cofactors involved in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-5,6-dicyanobenzoquinone typically involves the cyanation of chloranil. The process was first reported in 1906 by J. Thiele and F. Günther, involving a six-step preparation . A more efficient single-step chlorination from 2,3-dicyanohydroquinone was later developed in 1965 .
Industrial Production Methods: In industrial settings, 2,3-dichloro-5,6-dicyanobenzoquinone is produced by reacting 2,3-dicyanohydroquinone with hydrochloric acid and nitric acid at around 35°C. The reaction mixture is then filtered, washed with carbon tetrachloride, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5,6-dicyanobenzoquinone undergoes various types of reactions, including:
Oxidation: It is a strong oxidizing agent used for the dehydrogenation of alcohols, phenols, and steroid ketones.
Substitution: It can facilitate the substitution of hydrogen atoms in organic molecules, such as the conversion of tetralin to naphthalene.
Common Reagents and Conditions:
Oxidation Reactions: Commonly performed in solvents like benzene, methanol, acetic acid, and dioxane.
Substitution Reactions: Often carried out in the presence of triphenylphosphine and acetonitrile.
Major Products:
Dehydrogenation Products: Hydroquinones and naphthalene derivatives.
Substitution Products: Various nitriles and functionalized organic compounds.
Scientific Research Applications
2,3-Dichloro-5,6-dicyanobenzoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4-Benzoquinone: A weaker oxidant compared to 2,3-dichloro-5,6-dicyanobenzoquinone.
Chloranil: Another quinone derivative with similar oxidizing properties but lower efficiency.
Uniqueness: 2,3-Dichloro-5,6-dicyanobenzoquinone is unique due to its high reduction potential and ability to facilitate a wide range of oxidative reactions under mild conditions . Its versatility and efficiency make it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVUJQVZSTENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052577 | |
Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052577 | |
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Molecular Weight |
227.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to orange solid; [Merck Index] Dark yellow powder; [Alfa Aesar MSDS] | |
Record name | Dichlorodicyanobenzoquinone | |
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CAS No. |
84-58-2 | |
Record name | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-58-2 | |
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Record name | Dichlorodicyanobenzoquinone | |
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Record name | 2,3-dichloro-5,6-dicyanobenzoquinone | |
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Record name | Dichlorodicyanoquinone | |
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Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo- | |
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Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |
Source | EPA DSSTox | |
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Record name | 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.402 | |
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Record name | 2,3-DICHLORO-5,6-DICYANOBENZOQUINONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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